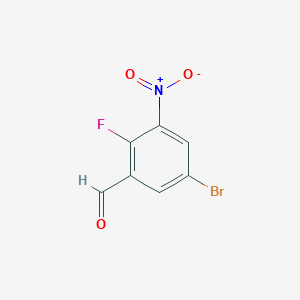

5-Bromo-2-fluoro-3-nitrobenzaldehyde

Description

Molecular Formula: C₇H₃BrFNO₃ Molecular Weight: ~247.9 g/mol (estimated) Structure: A benzaldehyde derivative substituted with bromo (position 5), fluoro (position 2), and nitro (position 3) groups. The aldehyde functional group at position 1 makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The electron-withdrawing nitro and halogen groups enhance electrophilicity at the aldehyde, enabling reactions such as nucleophilic additions or cross-coupling reactions .

Properties

Molecular Formula |

C7H3BrFNO3 |

|---|---|

Molecular Weight |

248.01 g/mol |

IUPAC Name |

5-bromo-2-fluoro-3-nitrobenzaldehyde |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H |

InChI Key |

TXANTBSNEOUYLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-nitrobenzaldehyde typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the nitration of 2-bromo-5-fluorobenzaldehyde, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.

Reduction: Conversion of the nitro group to an amine using reducing agents like hydrogen gas and palladium on carbon.

Substitution: Halogen exchange reactions where the bromine or fluorine atoms are replaced by other substituents using nucleophilic reagents.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid at low temperatures.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Reduction: 5-Bromo-2-fluoro-3-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-fluoro-3-nitrobenzaldehyde is utilized in several scientific research fields:

Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: In the development of fluorescent probes and imaging agents due to its ability to form conjugated systems.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the compound’s reactivity by altering the electron density on the ring. These interactions are crucial in its role as an intermediate in various chemical syntheses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Nitro Group : The nitro group at position 3 in the target compound strongly deactivates the aromatic ring, directing electrophilic substitutions to meta positions. This contrasts with 4-Bromo-3-nitrobenzaldehyde, where the nitro group at position 3 similarly deactivates the ring but lacks fluorine’s inductive effects .

- Fluorine vs. Hydroxy : Replacing the hydroxy group in 3-Bromo-2-hydroxy-5-nitrobenzaldehyde with fluorine reduces hydrogen-bonding capacity but increases electron-withdrawing effects, lowering the compound’s melting point and altering solubility .

- Trifluoromethyl vs. Nitro: In 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde, the CF₃ group is more lipophilic than NO₂, making it suitable for hydrophobic drug intermediates. However, the nitro group’s resonance effects enhance electrophilicity in the target compound .

Research Findings and Trends

- Synthetic Routes : Suzuki-Miyaura coupling using this compound has been explored to attach aryl groups at the bromo position, a strategy also applicable to 4-Bromo-3-nitrobenzaldehyde .

- Thermal Stability: Fluorinated analogues like the target compound exhibit higher thermal stability compared to hydroxy-containing derivatives (e.g., 3-Bromo-2-hydroxy-5-nitrobenzaldehyde), as noted in thermogravimetric analyses .

- Bioactivity : Nitro-substituted benzaldehydes are precursors to antimicrobial agents. The trifluoromethyl variant (C₈H₃BrF₄O) shows enhanced membrane permeability in preclinical studies .

Biological Activity

5-Bromo-2-fluoro-3-nitrobenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound has the molecular formula and a molecular weight of 232.02 g/mol. Its structure features a bromine atom at the 5-position, a fluorine atom at the 2-position, and a nitro group at the 3-position of the benzaldehyde ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The compound's activity is attributed to its ability to interact with biological macromolecules, affecting cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has varying levels of effectiveness depending on the bacterial strain.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (cervical cancer) | 15 | >10 |

| MCF-7 (breast cancer) | 20 | >8 |

| A549 (lung cancer) | 25 | >6 |

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting a potential therapeutic application.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group plays a crucial role in generating reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can initiate apoptosis or cell death pathways.

Case Studies

One notable study investigated the effects of this compound on human cancer cell lines and demonstrated that it induced apoptosis through caspase activation. The study highlighted the importance of further exploring structural modifications to enhance potency and selectivity against various cancer types.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-fluoro-3-nitrobenzaldehyde, and what reaction conditions are critical for high yields?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. A feasible route starts with bromination of 2-fluorobenzaldehyde using Br₂ in the presence of a Lewis acid (e.g., FeBr₃), followed by nitration with mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Key considerations:

- Positional selectivity : The fluorine atom directs bromination to the 5-position via meta-directing effects, while nitration occurs at the 3-position due to the nitro group’s ortho/para-directing nature after bromination .

- Purity control : Column chromatography (silica gel, hexane/EtOAc) is essential to separate isomers like 4-bromo-3-nitro derivatives, which are common byproducts .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : Use a combination of techniques:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.1 ppm. Fluorine coupling (²J₆-F ~20 Hz) splits signals for adjacent protons .

- IR spectroscopy : Key peaks include C=O stretch (~1700 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), and C-Br (~600 cm⁻¹) .

- Mass spectrometry : Molecular ion [M⁺] at m/z 261.9 (C₇H₃BrFNO₃) with fragments corresponding to loss of NO₂ (m/z 212) and Br (m/z 182) .

Advanced Research Questions

Q. How can the nitration step be optimized to minimize byproducts like 3-bromo-5-fluoro-4-nitro derivatives?

- Methodological Answer :

- Temperature control : Maintain nitration below 5°C to reduce electrophilic attack at unintended positions.

- Solvent effects : Use polar aprotic solvents (e.g., DCM) to stabilize the transition state and improve regioselectivity .

- Substituent analysis : Computational modeling (DFT) predicts electron density distribution, guiding nitration to the 3-position. Experimental validation via HPLC (C18 column, 70:30 MeOH/H₂O) quantifies byproduct ratios .

Q. How should researchers address contradictions in spectral data, such as unexpected splitting in NMR due to fluorine coupling?

- Methodological Answer :

- Decoupling experiments : Apply ¹⁹F decoupling during ¹H NMR to simplify splitting patterns and confirm assignments.

- Cross-validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw). For example, the 2-fluoro substituent causes distinct coupling in adjacent protons (δ 7.5–8.0 ppm), which may overlap with nitro group effects .

- Collaborative analysis : Share raw data via platforms like the European Open Science Cloud (EOSC) to reconcile discrepancies through peer review .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Functional group interconversion : Reduce the nitro group to an amine (H₂/Pd-C) for subsequent Schiff base formation or amide coupling.

- Structure-activity relationship (SAR) : Test derivatives against bacterial models (e.g., E. coli MIC assays) to correlate substituent effects (e.g., electron-withdrawing groups) with antimicrobial potency .

- Crystallography : Resolve X-ray structures to identify binding motifs, such as halogen bonding between bromine and target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.